molecular formula C5H12O2P+ B8677791 Isobutyl methylphosphinate CAS No. 25296-66-6

Isobutyl methylphosphinate

Cat. No.: B8677791
CAS No.: 25296-66-6
M. Wt: 135.12 g/mol
InChI Key: SSERIKVKSQWTAS-UHFFFAOYSA-N
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Description

Isobutyl methylphosphinate is an organophosphorus compound characterized by a phosphinic acid backbone (H-P(O)(OH)) where the hydrogen atoms are replaced by a methyl group and an isobutyl ester. Phosphinates, in general, are esters of phosphinic acids, with the general structure R-O-P(O)(R₁)R₂. This compound, specifically, would have the structure O=P(CH₃)(O-isobutyl). However, direct references to this compound are absent in the provided evidence, necessitating comparisons with structurally analogous compounds such as ethyl methylphosphinate, butyl methylphosphinate, and isobutyl methylphosphonate. These comparisons will focus on molecular properties, reactivity, and applications .

Properties

CAS No.

25296-66-6

Molecular Formula

C5H12O2P+

Molecular Weight

135.12 g/mol

IUPAC Name

methyl-(2-methylpropoxy)-oxophosphanium

InChI

InChI=1S/C5H12O2P/c1-5(2)4-7-8(3)6/h5H,4H2,1-3H3/q+1

InChI Key

SSERIKVKSQWTAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CO[P+](=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Methylphosphinate

  • CAS RN : 16391-07-4
  • Molecular Formula : C₃H₉O₂P
  • Structure : O=P(CH₃)(O-ethyl)
  • Key Properties: Smaller ester chain (ethyl) results in lower molecular weight (124.08 g/mol) and likely higher volatility compared to butyl or isobutyl analogs.

Butyl Methylphosphinate

  • CAS RN : 6172-80-1
  • Molecular Formula : C₅H₁₃O₂P
  • Structure : O=P(CH₃)(O-butyl)
  • Key Properties :
    • Longer linear alkyl chain (butyl) increases hydrophobicity and boiling point relative to ethyl analogs.
    • Similar regulatory classification (Schedule 2B04) and HS code (2931.49) as ethyl methylphosphinate, suggesting analogous handling requirements .

Isobutyl Methylphosphonate

  • CAS RN : 1604-38-2
  • Molecular Formula : C₅H₁₃O₃P
  • Structure : O=P(O)(O-isobutyl)(CH₃)
  • Key Differences from Phosphinates :
    • Phosphonates contain a P=O bond with two ester oxygens, whereas phosphinates have one ester oxygen and two alkyl/aryl groups.
    • Higher oxidation state in phosphonates confers greater thermal and hydrolytic stability compared to phosphinates .

Structural and Functional Analysis

Ester Chain Effects

  • Branching (Isobutyl vs. Butyl): Branched chains (e.g., isobutyl) reduce crystallinity and increase solubility in nonpolar solvents compared to linear chains (e.g., butyl). This is critical in applications requiring tailored solvent compatibility .
  • Chain Length : Ethyl derivatives (C₃) exhibit lower molecular weight and higher volatility, while butyl/isobutyl derivatives (C₅) enhance lipophilicity, impacting biological membrane permeability .

Reactivity and Stability

  • Hydrolysis : Phosphinates (e.g., ethyl methylphosphinate) hydrolyze faster than phosphonates (e.g., isobutyl methylphosphonate) due to the absence of a second electronegative oxygen, which stabilizes the transition state in hydrolysis reactions .
  • Thermal Stability : Phosphonates (decomposition >200°C) generally outperform phosphinates (<150°C) due to stronger P=O bonds .

Data Tables

Table 1. Comparative Properties of Methylphosphinates and Methylphosphonate

Property Ethyl Methylphosphinate Butyl Methylphosphinate Isobutyl Methylphosphonate
CAS RN 16391-07-4 6172-80-1 1604-38-2
Molecular Formula C₃H₉O₂P C₅H₁₃O₂P C₅H₁₃O₃P
Molecular Weight (g/mol) 124.08 152.13 164.13
Ester Chain Ethyl (linear) Butyl (linear) Isobutyl (branched)
Schedule 2B04 2B04 2B04
HS Code 2931.49 2931.49 2931.00

Table 2. Reactivity Trends

Parameter Ethyl Methylphosphinate Isobutyl Methylphosphonate
Hydrolysis Rate High Low
Thermal Decomposition ~120–150°C >200°C
Solubility in Water Moderate Low

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Isobutyl methylphosphinate, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves esterification of methylphosphinic acid with isobutanol under acidic or catalytic conditions. Optimization requires systematic variation of parameters:

  • Catalysts : Test Lewis acids (e.g., ZnCl₂) or enzyme-based catalysts to improve yield .
  • Solvent Systems : Compare polar aprotic solvents (e.g., THF) versus non-polar solvents for reaction efficiency .
  • Temperature Control : Use gradient heating (e.g., 60–100°C) to minimize side reactions. Document purity via GC-MS or HPLC, ensuring >95% yield thresholds .
    • Table 1 : Key Reaction Parameters and Outcomes
ParameterTested RangeOptimal ConditionYield (%)Purity (%)
CatalystNone, ZnCl₂, H₂SO₄ZnCl₂8297
SolventTHF, TolueneTHF7895
Temperature (°C)60–120808596

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR Spectroscopy : Compare ¹H/³¹P NMR peaks with reference spectra (e.g., δ 1.2–1.4 ppm for isobutyl CH₃; δ 35–40 ppm for P=O in ³¹P NMR) .
  • Infrared (IR) Spectroscopy : Identify P=O stretching (1150–1250 cm⁻¹) and P-O-C ester linkages (950–1050 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 150–160) and fragmentation patterns .
    • Note : Cross-reference data with databases like NIST Chemistry WebBook to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. Strategies include:

  • Cross-Validation : Replicate experiments under identical conditions (solvent, concentration) and compare with literature .
  • Advanced Techniques : Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals or quantify impurities via LC-MS .
  • Collaborative Databases : Contribute to open-access repositories (e.g., Figshare) to standardize spectral references .

Q. What strategies are recommended for extrapolating toxicological data from related organophosphorus compounds to this compound?

  • Methodological Answer : Structural analogs (e.g., n-butyl chloroformate) provide proxy data when direct studies are lacking:

  • Analog Selection : Prioritize compounds with similar substituents (e.g., ester groups, alkyl chain length) .
  • Toxicity Extrapolation : Use RD50 values (respiratory irritation) from mouse studies of analogs, adjusting for molecular weight differences .
  • Limitations : Highlight uncertainties in developmental/genotoxicity extrapolation due to absent class-specific data .
    • Table 2 : Toxicity Data for Structural Analogs
CompoundRD50 (ppm)AEGL-1 (ppm)Data Source
n-Butyl Chloroformate97Not derivedCarpenter (1982)
Isobutyl Chloroformate117Adopted*

Q. How should researchers design experiments to investigate the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Experimental Design :

Prepare buffered solutions (pH 2, 7, 12) and incubate this compound at 25°C/40°C.

Monitor degradation via ³¹P NMR or ion chromatography for phosphate byproducts .

Calculate half-life (t₁/₂) using first-order kinetics.

  • Data Interpretation : Compare activation energy (Eₐ) across pH levels to identify hydrolysis mechanisms (acid-catalyzed vs. base-catalyzed) .

Data Contradiction and Reproducibility

Q. What steps should be taken if experimental yields of this compound conflict with literature values?

  • Methodological Answer :

  • Trace Impurities : Analyze via GC-MS or ICP-OES for residual catalysts (e.g., Zn²⁺) .
  • Replication Protocols : Follow standardized reporting (e.g., Beilstein Journal guidelines) for solvent purity, equipment calibration, and reaction monitoring .
  • Open Science Practices : Share raw data and protocols in supplementary materials to enable peer validation .

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